5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
Esterification and Amidation: Products include esters and amides of this compound.
Scientific Research Applications
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-ylmethoxy)benzoic acid: Lacks the chloro substituent.
5-Bromo-2-(pyridin-3-ylmethoxy)benzoic acid: Contains a bromo group instead of a chloro group.
5-Chloro-2-(pyridin-2-ylmethoxy)benzoic acid: The pyridine ring is attached at a different position.
Uniqueness
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications .
Biological Activity
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H10ClN1O3
- Molecular Weight : 253.66 g/mol
- Functional Groups : Contains a chloro substituent, a pyridine ring, and a methoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism involves:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that affect protein activity.
- Hydrogen Bonding and π-π Interactions : The pyridine ring enhances the compound's ability to participate in hydrogen bonding and π-π interactions, which are crucial for binding to various biological targets.
Anticancer Properties
Several studies have highlighted the potential anticancer properties of this compound:
- Inhibition of Cell Proliferation : In vitro assays have demonstrated that this compound exhibits significant inhibition of cell proliferation in various cancer cell lines. For instance, it showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (TNBC) | 0.126 |
MCF10A (non-cancer) | >2.0 |
Mechanisms in Cancer Treatment
The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways:
- Caspase Activation : Treatment with the compound resulted in increased levels of caspase 9, a critical mediator of apoptosis, suggesting its role in promoting programmed cell death in cancerous tissues .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can reduce the expression of pro-inflammatory cytokines in various models, contributing to its potential use in treating inflammatory diseases .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics:
- Oral Bioavailability : Studies have shown an oral bioavailability of approximately 31.8%, suggesting good absorption when administered orally .
Toxicity Studies
Toxicological evaluations have indicated a favorable safety profile:
- Acute Toxicity : In studies conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, highlighting the compound's safety for potential therapeutic applications .
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Mouse Models for Cancer : In a BALB/c nude mouse model injected with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups .
- Inflammation Models : In models of induced inflammation, administration of the compound resulted in significant reductions in swelling and pain indicators, supporting its anti-inflammatory potential .
Properties
Molecular Formula |
C13H10ClNO3 |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-3-4-12(11(6-10)13(16)17)18-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) |
InChI Key |
VHWFNMXJVSWHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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